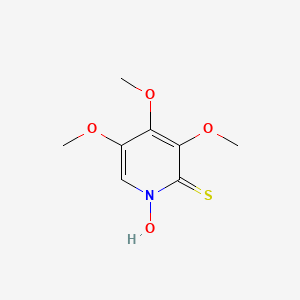
Agn-PC-0mvpco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0mvpco is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0mvpco typically involves the use of advanced chemical techniques. One common method includes the use of silver nitrate (AgNO3) and polyvinylpyrrolidone (PVP) as starting materials. The reaction is carried out in a controlled environment to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. Techniques such as chemical vapor deposition (CVD) and sol-gel methods are employed to produce high-purity this compound. These methods ensure consistent quality and yield, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0mvpco undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen (O2) for oxidation reactions and hydrogen (H2) for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce silver oxide (Ag2O), while reduction reactions may yield elemental silver (Ag) .
Scientific Research Applications
Agn-PC-0mvpco has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity. In biology, it has been studied for its potential antibacterial properties, making it a candidate for use in medical treatments . In the field of medicine, this compound is being explored for its potential use in drug delivery systems and wound healing . Additionally, in industry, it is used in the production of polymer nanocomposites, which have applications in sensors, photovoltaic devices, and energy storage .
Mechanism of Action
The mechanism of action of Agn-PC-0mvpco involves its interaction with molecular targets and pathways within biological systems. For instance, its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes, leading to cell death . The compound’s reactivity with oxygen also plays a role in its mechanism of action, as it can generate reactive oxygen species (ROS) that further enhance its antibacterial effects .
Comparison with Similar Compounds
Agn-PC-0mvpco can be compared with other similar compounds such as decursin and decursinol angelate. These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and mechanisms of action. For example, while this compound is primarily studied for its antibacterial properties, decursin and decursinol angelate are known for their anticancer activities .
Properties
CAS No. |
496879-23-3 |
|---|---|
Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
1-hydroxy-3,4,5-trimethoxypyridine-2-thione |
InChI |
InChI=1S/C8H11NO4S/c1-11-5-4-9(10)8(14)7(13-3)6(5)12-2/h4,10H,1-3H3 |
InChI Key |
SVIOXJJMYGSOIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C(=S)C(=C1OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
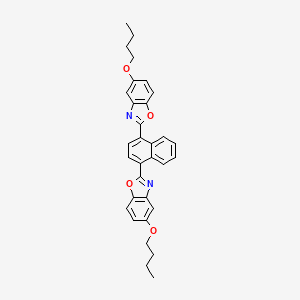
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
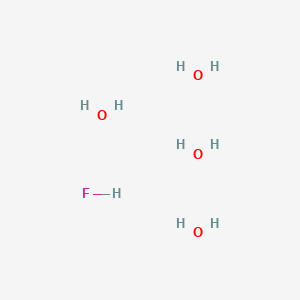
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)
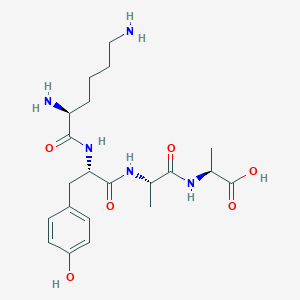
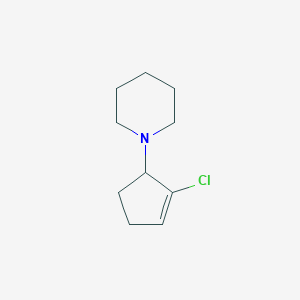
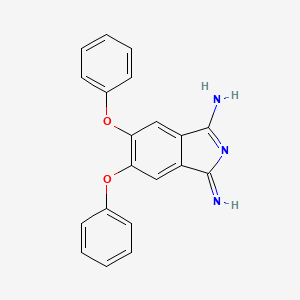
![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)
